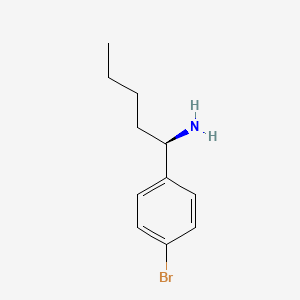![molecular formula C9H10O B13963050 Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene- CAS No. 62289-63-8](/img/structure/B13963050.png)
Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is an organic compound with a unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring system. The molecular formula of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is C10H12O, and it is characterized by the presence of two methylene groups at the 5 and 6 positions of the bicyclo[2.2.1]heptane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The methylene groups can participate in various chemical reactions, further modulating its activity.
類似化合物との比較
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without the methylene groups.
Norbornene: Contains a double bond in the bicyclic ring system.
Norbornadiene: Contains two double bonds in the bicyclic ring system.
Uniqueness
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is unique due to the presence of methylene groups at the 5 and 6 positions, which impart distinct chemical reactivity and potential biological activity compared to other norbornane derivatives.
特性
CAS番号 |
62289-63-8 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2 |
InChIキー |
YBKLICDDXPIOLH-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CC(C1=C)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)





![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)






![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
